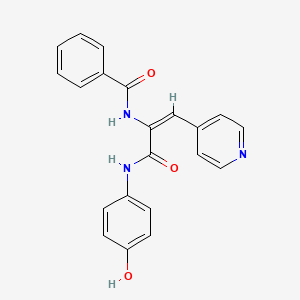
Casein kinase 1|A-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Casein kinase 1|A-IN-10 is a selective inhibitor of casein kinase 1 alpha, a member of the casein kinase 1 family of serine/threonine protein kinases. Casein kinase 1 alpha plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and circadian rhythm regulation. The inhibition of casein kinase 1 alpha by this compound has shown potential therapeutic applications in cancer treatment and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of casein kinase 1|A-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Casein kinase 1|A-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives.
Scientific Research Applications
Casein kinase 1|A-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of casein kinase 1 alpha in various chemical pathways.
Biology: Employed in research to understand the biological functions of casein kinase 1 alpha in cell cycle regulation, apoptosis, and circadian rhythm.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting casein kinase 1 alpha-mediated signaling pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting casein kinase 1 alpha.
Mechanism of Action
Casein kinase 1|A-IN-10 exerts its effects by selectively inhibiting the activity of casein kinase 1 alpha. The inhibition occurs through the binding of this compound to the ATP-binding site of casein kinase 1 alpha, preventing the phosphorylation of its substrates. This inhibition disrupts various signaling pathways, including the Wnt/β-catenin pathway, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- Casein kinase 1 delta inhibitors
- Casein kinase 1 epsilon inhibitors
- Casein kinase 2 inhibitors
Comparison: Casein kinase 1|A-IN-10 is unique in its selectivity for casein kinase 1 alpha, whereas other inhibitors may target different isoforms of the casein kinase family. This selectivity makes this compound a valuable tool for studying the specific functions of casein kinase 1 alpha and its role in various diseases. Additionally, the unique binding affinity and inhibitory potency of this compound distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(E)-3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H17N3O3/c25-18-8-6-17(7-9-18)23-21(27)19(14-15-10-12-22-13-11-15)24-20(26)16-4-2-1-3-5-16/h1-14,25H,(H,23,27)(H,24,26)/b19-14+ |
InChI Key |
RWNSARVYMMLJFT-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=NC=C2)/C(=O)NC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B10813171.png)
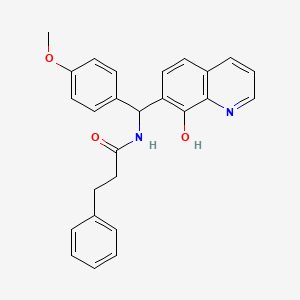
![N-[(8-Hydroxyquinolin-7-YL)(4-methoxyphenyl)methyl]benzamide](/img/structure/B10813184.png)
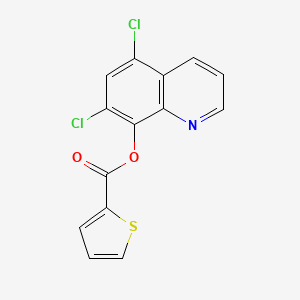
![N-[3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide](/img/structure/B10813202.png)
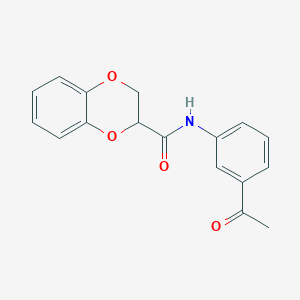
![N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide](/img/structure/B10813211.png)
![2-(4-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10813219.png)

![2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10813223.png)
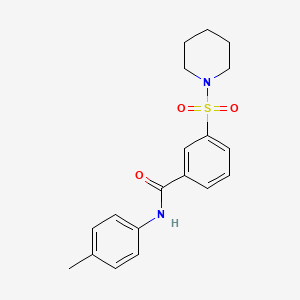
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B10813244.png)
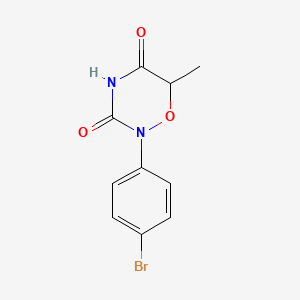
![2-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10813256.png)
